molecular formula C12H16O B8625445 Methallyl 2,5-dimethylphenyl ether

Methallyl 2,5-dimethylphenyl ether

Cat. No.: B8625445
M. Wt: 176.25 g/mol
InChI Key: YHBMWFATFXUDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methallyl 2,5-dimethylphenyl ether (chemical formula: C₁₂H₁₆O) is an ether derivative featuring a methallyl group (–O–CH₂–C(CH₃)=CH₂) attached to a 2,5-dimethylphenyl aromatic ring. Its structure combines the electron-donating methyl groups on the aromatic ring with the reactive methallyl ether moiety, which may influence its stability, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1,4-dimethyl-2-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C12H16O/c1-9(2)8-13-12-7-10(3)5-6-11(12)4/h5-7H,1,8H2,2-4H3

InChI Key

YHBMWFATFXUDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methallyl 2,5-dimethylphenyl ether with three related compounds from the Kanto Reagents catalog () and broader chemical literature. Key differences in functional groups, physical properties, and reactivity are highlighted.

Functional Group and Structural Analysis
Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Ether, aromatic methyl groups C₁₂H₁₆O 176.26
1-(2,5-Dimethylphenyl)piperazine Piperazine, aromatic methyl C₁₂H₁₈N₂ 190.28
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide Carboxamide, deuterated iso-propyl C₁₇H₂₀D₇N₂O 299.41

Key Observations :

  • Ether vs. Amine/Carboxamide : The absence of nitrogen in this compound reduces its hydrogen-bonding capacity compared to piperazine or carboxamide derivatives. This results in lower boiling points and solubility in polar solvents relative to nitrogen-containing analogs.
  • However, carboxamide derivatives (e.g., the deuterated compound) exhibit higher thermal stability due to resonance stabilization of the amide group .
Physical and Chemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Reactivity Notes
This compound Not reported Estimated 240–260 Susceptible to acid-catalyzed cleavage; less reactive toward nucleophiles than amines.
1-(2,5-Dimethylphenyl)piperazine 42–46 290–310 (decomposes) Forms stable salts with acids; participates in nucleophilic substitutions.
Deuterated carboxamide Not reported >300 High stability due to deuterium isotope effects and amide resonance.

Key Findings :

  • Thermal Stability : The deuterated carboxamide’s stability surpasses that of the ether and piperazine derivatives, attributed to isotopic substitution and delocalized amide electrons.
  • Reactivity : Methallyl ethers undergo cleavage under acidic conditions (e.g., HBr/H₂O), whereas piperazine derivatives react preferentially with electrophiles (e.g., alkyl halides) .

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